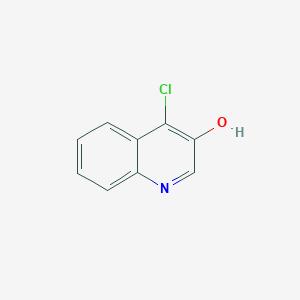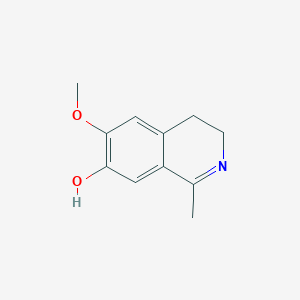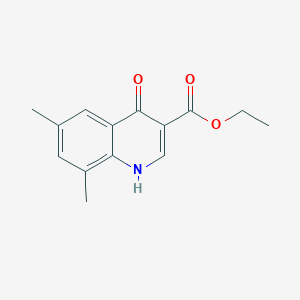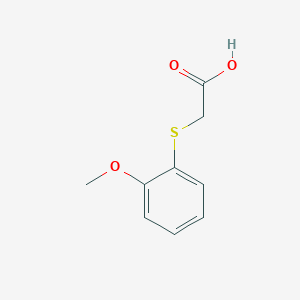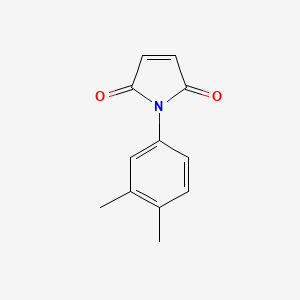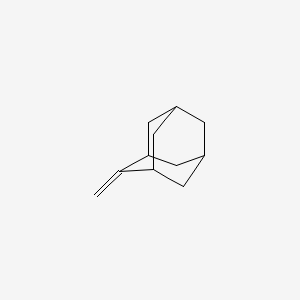
2-Metilenadamantano
Descripción general
Descripción
2-Methyleneadamantane is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyleneadamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyleneadamantane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados Funcionales de Adamantano
El 2-Metilenadamantano es altamente reactivo y puede utilizarse como material de partida para la síntesis de diversos derivados funcionales de adamantano . Esto se debe a la presencia de dobles enlaces en el compuesto, que ofrecen amplias oportunidades para reacciones químicas .
Producción de Monómeros
La alta reactividad del this compound también lo convierte en un material de partida adecuado para la síntesis de monómeros . Estos monómeros pueden utilizarse posteriormente para crear diversos tipos de polímeros .
Creación de Combustibles y Aceites Estables al Calor
El this compound puede utilizarse en la producción de combustibles y aceites estables al calor y de alta energía . Esto se debe a la estructura y las propiedades únicas del compuesto .
Desarrollo de Compuestos Bioactivos
El compuesto puede utilizarse en la síntesis de compuestos bioactivos . Estos compuestos tienen actividad biológica y pueden utilizarse en diversos campos como la medicina y la agricultura .
Aplicaciones Farmacéuticas
El this compound puede utilizarse en el desarrollo de productos farmacéuticos . La estructura y las propiedades únicas del compuesto pueden aprovecharse para crear fármacos con efectos específicos .
Producción de Polímeros Voluminosos Similares al Diamante (Diamantoides)
El this compound puede utilizarse en la producción de polímeros voluminosos superiores similares al diamante, también conocidos como diamantoides . Estos materiales tienen propiedades únicas y pueden utilizarse en diversas aplicaciones, desde la electrónica hasta los recubrimientos .
Síntesis de Nanodiamantes Naturales y Sintéticos
Los recientes avances en la creación y utilización de nuevos materiales basados en nanodiamantes naturales y sintéticos han hecho que el this compound sea cada vez más relevante . El compuesto puede utilizarse como material de partida en la síntesis de estos nanodiamantes .
Cálculos Cuántico-Químicos
Se ha evaluado el potencial de los cálculos cuántico-químicos para investigar la estructura electrónica de los derivados del adamantano y para dilucidar los mecanismos de sus transformaciones químicas y catalíticas . Esto hace que el this compound sea una herramienta valiosa en la química teórica y computacional .
Mecanismo De Acción
Target of Action
2-Methyleneadamantane, a derivative of adamantane, is a highly reactive compound It’s known that the high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
The mode of action of 2-Methyleneadamantane involves its interaction with other chemical entities. For instance, in the presence of acetyl nitrate, the reaction proceeds via the addition of a nitronium cation at the double bond followed by stabilization of 2-nitromethyl-2-adamantyl carbocation .
Biochemical Pathways
It’s known that 2-methyleneadamantane undergoes only cationic oligomerization to form dimers . This suggests that it may influence polymerization reactions in the biochemical context.
Result of Action
Its high reactivity and involvement in cationic oligomerization suggest that it may have significant effects at the molecular level .
Action Environment
The action of 2-Methyleneadamantane can be influenced by various environmental factors. For instance, the presence of acetyl nitrate influences its reaction mechanism . .
Análisis Bioquímico
Biochemical Properties
It has been demonstrated that 2-Methyleneadamantane undergoes only cationic oligomerization to form dimers This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a unique way
Molecular Mechanism
It is known that it undergoes cationic oligomerization to form dimers , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-methylideneadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h8-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCQPLINQYIRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2CC3CC(C2)CC1C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236366 | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-72-9 | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 2-Methyleneadamantane in electrophilic addition reactions?
A1: 2-Methyleneadamantane exhibits interesting reactivity with electrophilic reagents. For instance, reactions with strong acids or halogens don't stop at simple addition across the double bond. Instead, they proceed with further rearrangement, yielding 3-substituted 1-vinyl-2-methyleneadamantanes. [] This highlights the influence of the adamantane ring system on the reaction pathway.
Q2: How does the presence of substituents on the adamantane ring affect the reactivity of 2-Methyleneadamantane?
A2: Substituents on the adamantane ring can significantly influence the reactivity of 2-Methyleneadamantane. For example, the presence of a substituent at the C(2) position impacts the regioselectivity of reactions with nucleophiles in the radical cation state. Bulky substituents like phenyl groups favor nucleophilic attack at the adamantyl carbon. [] Furthermore, the stereochemistry of the substituent can dictate the facial selectivity in reactions like 1,3-dipolar cycloadditions. [, ]
Q3: How does 2-Methyleneadamantane behave in 1,3-dipolar cycloaddition reactions?
A3: 2-Methyleneadamantane readily participates in 1,3-dipolar cycloaddition reactions with various dipoles like benzonitrile oxide. These reactions typically yield two geometrically isomeric products. Interestingly, the product distribution is influenced by factors like the nature of the substituent at the C(5) position of the adamantane ring and the reaction temperature. [, ]
Q4: How does the structure of 2-Methyleneadamantane relate to its potential for stabilizing reactive species?
A5: The spiroadamantane group derived from 2-Methyleneadamantane exhibits a remarkable ability to stabilize thermally labile 1,2-dioxetanes. This stabilizing effect allowed for the isolation and characterization of the first sulfur-substituted dioxetanes. [] This stabilization potential highlights the unique structural features offered by the adamantane framework.
Q5: What insights have computational studies provided into the reactivity of 2-Methyleneadamantane?
A6: Computational studies have been instrumental in understanding the factors influencing the facial selectivity of reactions involving 2-Methyleneadamantane and its derivatives. For instance, studies focusing on the reaction of 5-Fluoro-2-methyleneadamantane with per-acids have shed light on the role of solvation in dictating the stereochemical outcome. [] Such computational investigations provide valuable insights into the reaction mechanisms and guide the design of new reactions with enhanced selectivity.
Q6: Can you elaborate on the concept of "face selectivity" in the context of reactions involving 2-Methyleneadamantane?
A7: "Face selectivity" refers to the preferential attack of a reagent on one of the two diastereotopic faces of a planar or near-planar functional group. In the case of 2-Methyleneadamantane derivatives, the rigid adamantane skeleton creates distinct "faces" for the exocyclic double bond. The substituents on the adamantane ring can significantly influence which face is favored in reactions like electrophilic additions or cycloadditions. [, , ] Understanding these facial selectivity trends is crucial for predicting the stereochemistry of the reaction products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
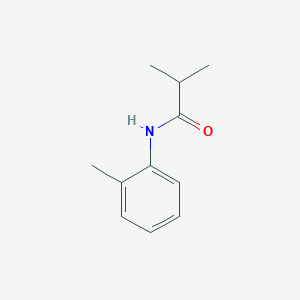
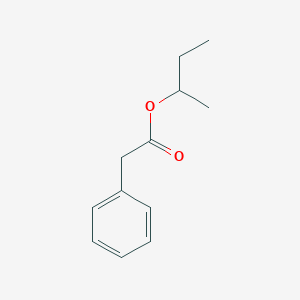

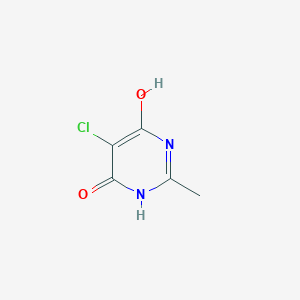
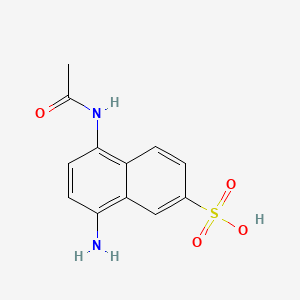
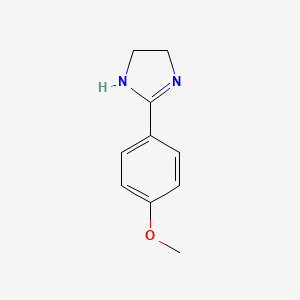
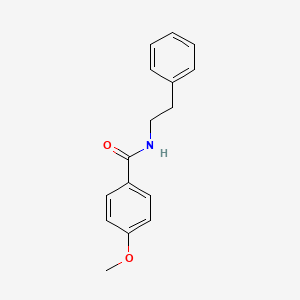
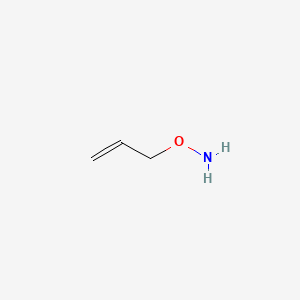
![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)
